molecular formula C8H16O3 B14249402 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol CAS No. 189764-96-3

3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol

Cat. No.: B14249402
CAS No.: 189764-96-3
M. Wt: 160.21 g/mol
InChI Key: KRQPFOYEIYYZMJ-UHFFFAOYSA-N
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Description

3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound features an allyl ether group, which makes it reactive and useful in different chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol typically involves the reaction of allyl alcohol with ethylene oxide, followed by the addition of propylene oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide rings .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted ethers

Mechanism of Action

The mechanism of action of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol involves its reactivity due to the presence of the allyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethanol
  • 3-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}propan-1-ol
  • 2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethanol

Uniqueness

3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is unique due to its specific structure, which combines an allyl ether group with a propanol backbone. This combination provides the compound with distinct reactivity and versatility in various chemical transformations, making it valuable in both research and industrial applications .

Properties

CAS No.

189764-96-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-(2-prop-2-enoxyethoxy)propan-1-ol

InChI

InChI=1S/C8H16O3/c1-2-5-10-7-8-11-6-3-4-9/h2,9H,1,3-8H2

InChI Key

KRQPFOYEIYYZMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCCO

Origin of Product

United States

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